Selective Antiproliferative Activity Against Glioma Cells Compared to Other Heterocyclic Analogs
A direct comparison of 6,8-dibromo-1,2,3,4-tetrahydroquinoline and a morpholine-substituted quinoline analog revealed a distinct selectivity profile. While the 6,8-dibromo analog showed broad antiproliferative activity against C6 (rat glioma), HeLa (cervical cancer), and HT29 (colorectal cancer) cell lines, the morpholine-substituted analog demonstrated selective antiproliferative activity, with an IC50 of 47.5 µg/mL specifically against the C6 glioma cell line [1]. This selectivity contrasts with the broader, less focused activity of the 6,8-dibromo comparator, underscoring the value of the morpholinoquinoline scaffold for targeted research on glioma cell lines [1].
| Evidence Dimension | In vitro antiproliferative activity |
|---|---|
| Target Compound Data | Selective activity against C6 cell line (IC50 = 47.5 µg/mL) |
| Comparator Or Baseline | 6,8-dibromo-1,2,3,4-tetrahydroquinoline (broad activity against C6, HeLa, HT29) |
| Quantified Difference | Selective activity vs. broad-spectrum activity |
| Conditions | In vitro antiproliferative assay against C6 rat glioma, HeLa cervical cancer, and HT29 colorectal cancer cell lines |
Why This Matters
This data allows researchers focused on glioma to select a more specific chemical probe, potentially reducing off-target effects in other cell types common to broader-spectrum analogs.
- [1] Jin, G., Li, Z., Xiao, F., Qi, X., & Sun, X. (2020). Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. Bioorganic Chemistry, 99, 103837. View Source
